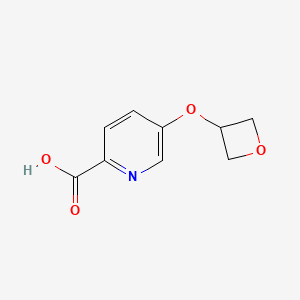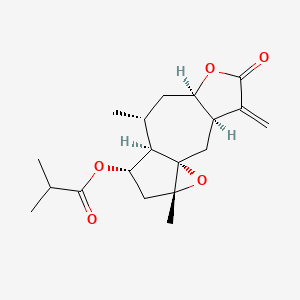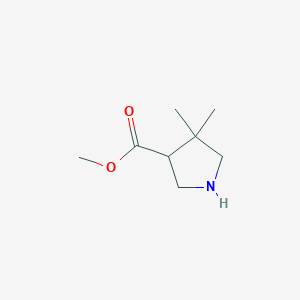
5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, involves a three-component condensation process. This process includes the use of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The intermediate 3-aminopyrrole derivative is generated in situ by regioselective decarboxylation of 3-aminopyrrole-2,4-dicarboxylic acid . Although the synthesis of "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" is not described, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
While the molecular structure of "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" is not analyzed in the provided papers, the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques such as FT-IR, NMR, and UV. Quantum chemical methods were also employed to study properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These methods could be relevant for analyzing the molecular structure of "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid".
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid". However, the synthesis of related compounds suggests that such molecules may participate in condensation reactions and could be reactive towards decarboxylation under certain conditions . Further research would be required to determine the specific chemical reactions that "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" undergoes.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" are not directly reported in the provided papers. Nonetheless, the study of related compounds includes the simulation of properties such as dipole moment, polarizability, and first-order hyperpolarizability . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of how "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" might behave under similar circumstances.
Wissenschaftliche Forschungsanwendungen
Metal Interactions and Electronic Systems
Research has shown that the interaction of metals with biologically important ligands, such as pyridine carboxylic acids, significantly influences their electronic systems. These interactions have been studied using various spectroscopic techniques, revealing how different metals perturb the electronic systems of these ligands in a predictable manner based on their position in the periodic table. Understanding these interactions is crucial for predicting the reactivity and stability of complex compounds formed by such ligands, which can have implications for their biological activity and potential applications in catalysis and materials science (Lewandowski, Kalinowska, & Lewandowska, 2005).
Biological Activities
The metabolism of pyridine derivatives, including pyridine carboxylic acids, by various organisms under both aerobic and anaerobic conditions has been extensively studied. These compounds undergo biotransformation through different pathways, depending on the environmental conditions and the type of organism. The transformation rate is influenced by the substituents on the pyridine ring, with carboxylic acid derivatives showing high transformation rates. This metabolic versatility highlights the potential of pyridine derivatives in bioremediation and as intermediates in the synthesis of more complex biologically active molecules (Kaiser, Feng, & Bollag, 1996).
Synthetic Applications
The synthesis of complex organic compounds often involves intermediates like "5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" or its derivatives. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, shows the importance of such intermediates. These studies focus on one-pot multicomponent reactions using diverse catalysts, highlighting the role of pyridine derivatives in facilitating these synthetic pathways. The development of efficient synthetic routes for these compounds can lead to the discovery of new lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
5-(oxetan-3-yloxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-2-1-6(3-10-8)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWMQCBZFVFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252931 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid | |
CAS RN |
1393330-53-4 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)





![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)